

Statistical Analysis of Fezolinetant's Efficacy in Phase 3 Trials: A Deep Dive

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Compound of Interest

Compound Name: **Fezolinetant**
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This document provides a detailed overview of the statistical analysis plans for the pivotal Phase 3 efficacy studies of **fezolinetant**, a neurokinin 3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The information presented here is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies employed in the SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4 clinical trials.

Fezolinetant works by blocking the binding of neurokinin B (NKB) on the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, which helps to restore the balance in the brain's temperature control center, the hypothalamus, thereby reducing the frequency and intensity of hot flashes and night sweats.^{[1][2]} The robust design and rigorous statistical analysis of the Phase 3 program were crucial in establishing the efficacy and safety profile of this novel non-hormonal treatment.

Key Efficacy Endpoints and Assessment Protocols

The primary objective of the SKYLIGHT 1 and SKYLIGHT 2 studies was to evaluate the efficacy of **fezolinetant** compared to placebo in reducing the frequency and severity of moderate to severe VMS.^{[3][4]} The SKYLIGHT 4 study focused on the long-term safety of **fezolinetant**, with a particular emphasis on endometrial health.^{[4][5][6]}

Data Collection: Patient-Reported Outcomes

A cornerstone of the data collection strategy was the use of an electronic diary for patients to record their VMS episodes daily.^{[3][4]} Participants were provided with a reference guide to classify the severity of their symptoms:

- Mild: Sensation of heat without sweating.^[3]
- Moderate: Sensation of heat with sweating, but able to continue activity.^[3]
- Severe: Sensation of heat with sweating, causing cessation of activity.^[4]

In addition to the VMS diary, the studies utilized validated patient-reported outcome (PRO) instruments to assess the impact of treatment on quality of life and sleep disturbance:

- Menopause-Specific Quality of Life (MENQOL) questionnaire: A 29-item instrument assessing four domains: vasomotor, psychosocial, physical, and sexual.^[7]
- Patient-Reported Outcome Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b (PROMIS SD-SF-8b): This tool evaluates difficulties with falling asleep, staying asleep, and overall sleep quality.^[8]

Statistical Analysis Methodology

The statistical analysis plans for the SKYLIGHT studies were designed to provide a comprehensive and unbiased evaluation of **fezolinetant**'s efficacy.

Analysis Sets

The primary analyses were conducted on the Full Analysis Set (FAS), which included all randomized participants who received at least one dose of the study drug. The Safety Analysis Set (SAF) also comprised all randomized participants who received at least one dose of the study drug and was used for safety assessments.^[3]

Primary Efficacy Analysis

The co-primary efficacy endpoints for SKYLIGHT 1 and 2 were the mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.^{[3][4]} These were analyzed using a Mixed Model for Repeated Measures (MMRM).^{[3][4]} This statistical

model is well-suited for longitudinal data and can account for missing data, assuming the data are missing at random.

The structure of the MMRM was specified as follows:

- Dependent Variable: Change from baseline in VMS frequency or severity.[4]
- Fixed Effects: Treatment group, week, and smoking status (current vs. former/never).[3][4]
- Covariates: Baseline weight and the baseline measurement of the respective endpoint.[3][4]
- Interaction Terms: Treatment by week and baseline measurement by week.[3][4]

To control the overall Type I error rate (the risk of a false positive) across the multiple co-primary endpoints and dose groups, a Hochberg procedure was employed.[3]

Secondary Efficacy Analysis

Key secondary endpoints, including the change from baseline in the MENQOL total score and the PROMIS SD-SF-8b total score, were also analyzed using an MMRM, similar to the primary endpoints.[3] For the MMRM analysis of these key secondary endpoints, a spatial power covariance structure was specified as a backup.[3]

Data Presentation

The following tables summarize the planned statistical analyses for the primary and key secondary efficacy endpoints in the SKYLIGHT 1 and 2 studies.

Table 1: Statistical Analysis Plan for Co-Primary Efficacy Endpoints

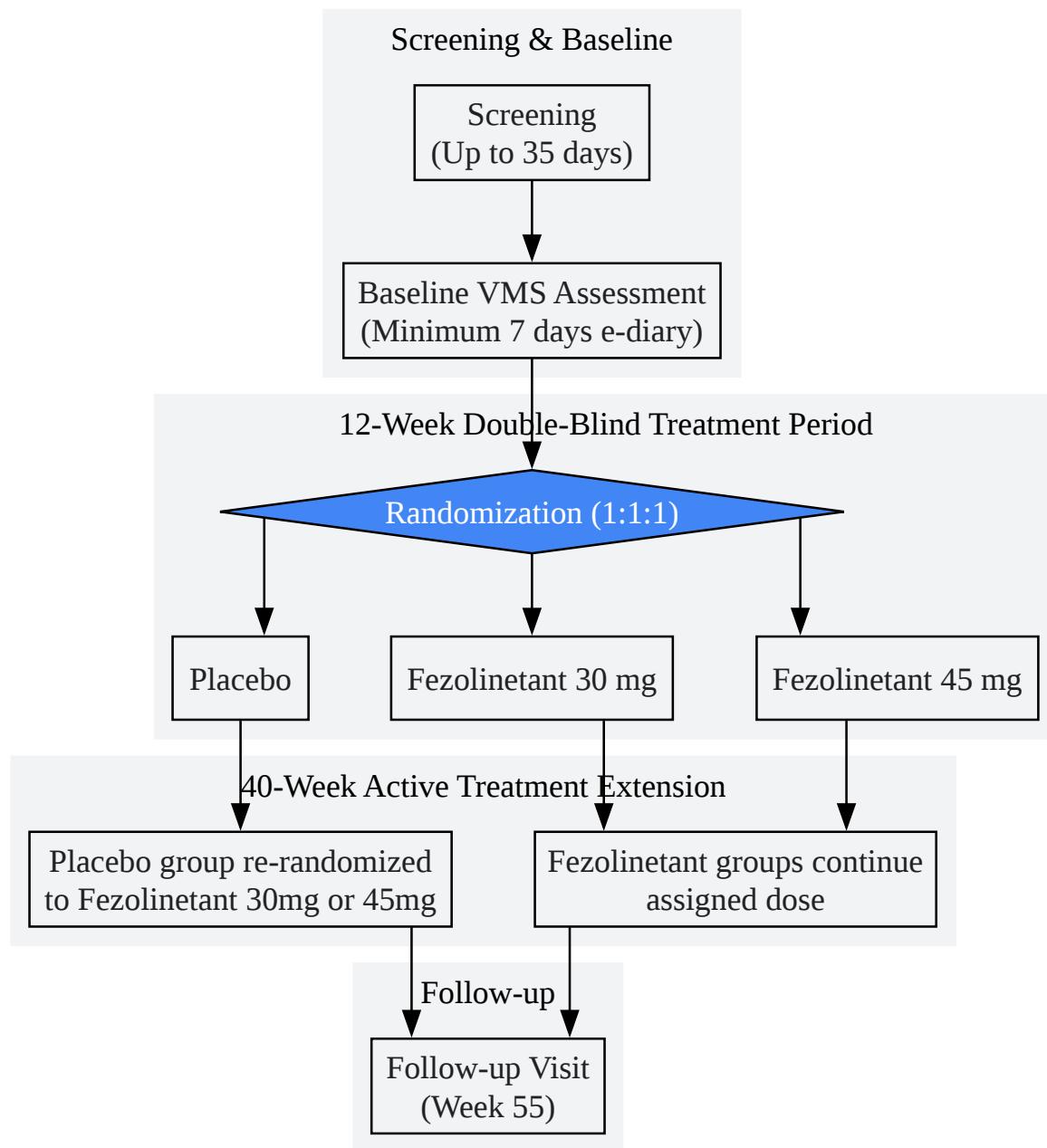
Endpoint	Analysis Population	Statistical Model	Model Components
Mean change from baseline in frequency of moderate to severe VMS at weeks 4 and 12	Full Analysis Set (FAS)	Mixed Model for Repeated Measures (MMRM)	Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline VMS Frequency, Baseline WeightInteraction Terms: <i>TreatmentWeek</i> , <i>Baseline VMS</i> <i>FrequencyWeek</i>
Mean change from baseline in severity of moderate to severe VMS at weeks 4 and 12	Full Analysis Set (FAS)	Mixed Model for Repeated Measures (MMRM)	Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline VMS Severity, Baseline WeightInteraction Terms: <i>TreatmentWeek</i> , <i>Baseline VMS</i> <i>SeverityWeek</i>

Table 2: Statistical Analysis Plan for Key Secondary Efficacy Endpoints

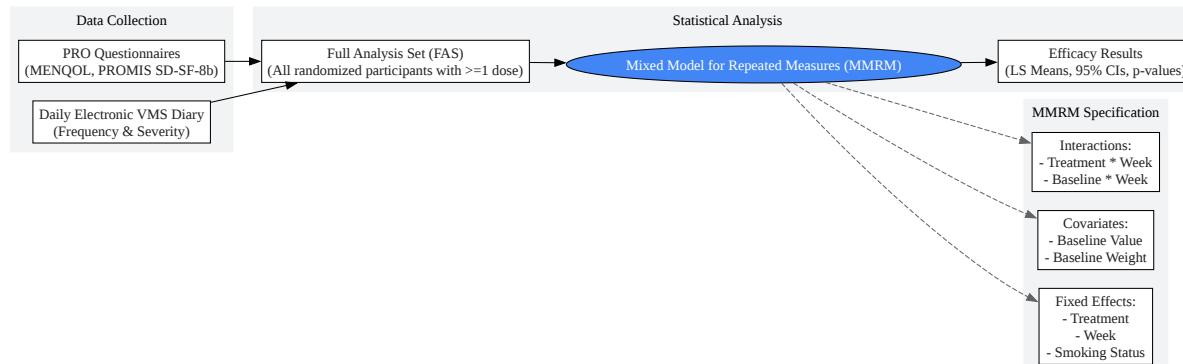
Endpoint	Analysis Population	Statistical Model	Model Components
Mean change from baseline in MENQOL Total Score at weeks 4 and 12	Full Analysis Set (FAS)	Mixed Model for Repeated Measures (MMRM)	Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline MENQOL Score, Baseline WeightInteraction Terms: <i>TreatmentWeek</i> , <i>Baseline MENQOL</i> <i>ScoreWeek</i>
Mean change from baseline in PROMIS SD-SF-8b Total Score at weeks 4 and 12	Full Analysis Set (FAS)	Mixed Model for Repeated Measures (MMRM)	Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline PROMIS SD-SF-8b Score, Baseline WeightInteraction Terms: <i>TreatmentWeek</i> , <i>Baseline PROMIS</i> <i>SD-SF-8b ScoreWeek</i>

Visualizing the Study and Analysis Workflow

To further clarify the design and analytical approach of the SKYLIGHT studies, the following diagrams are provided.

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Caption: Flow of participants through the SKYLIGHT 1 and 2 studies.



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Caption: Statistical analysis workflow for the primary efficacy endpoints.

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